molecular formula C32H33FN2O4 B286631 methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate

methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate

Cat. No. B286631
M. Wt: 528.6 g/mol
InChI Key: JGSHUQUHQOIXOJ-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the pyrrole family and has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate involves the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate has been shown to have potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate is its potent anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of various inflammatory and pain-related disorders. However, one of the main limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate. One of the most promising directions is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the study of the compound's potential applications in the treatment of other inflammatory and pain-related disorders. Finally, the study of the compound's pharmacokinetics and pharmacodynamics in humans is also an important future direction.

Synthesis Methods

The synthesis of Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate involves the reaction of various chemical reagents. The process starts with the reaction of aniline with ethyl acetoacetate to form 3-(anilinocarbonyl)pent-4-enoic acid ethyl ester. This intermediate compound is then reacted with 4-fluorobenzaldehyde and isopropylmagnesium bromide to form 5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-1-carbaldehyde. Finally, the reaction of this compound with methyl 3-hydroxypentanoate results in the formation of Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate.

Scientific Research Applications

Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine. It has been shown to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.

properties

Molecular Formula

C32H33FN2O4

Molecular Weight

528.6 g/mol

IUPAC Name

methyl (3R)-5-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxypentanoate

InChI

InChI=1S/C32H33FN2O4/c1-21(2)30-29(32(38)34-25-12-8-5-9-13-25)28(22-10-6-4-7-11-22)31(23-14-16-24(33)17-15-23)35(30)19-18-26(36)20-27(37)39-3/h4-17,21,26,36H,18-20H2,1-3H3,(H,34,38)/t26-/m1/s1

InChI Key

JGSHUQUHQOIXOJ-AREMUKBSSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](CC(=O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(=O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(=O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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